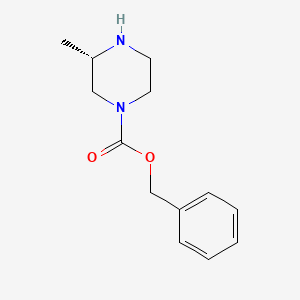
6-chloro-N-cyclopropylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative. It has a molecular weight of 196.64 and its IUPAC name is 6-chloro-N-cyclopropylnicotinamide .
Molecular Structure Analysis
The InChI code for 6-chloro-N-cyclopropylnicotinamide is1S/C9H9ClN2O/c10-8-4-1-6 (5-11-8)9 (13)12-7-2-3-7/h1,4-5,7H,2-3H2, (H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
6-chloro-N-cyclopropylnicotinamide is a solid at room temperature . It has a predicted melting point of 133.04°C and a predicted boiling point of approximately 390.4°C at 760 mmHg . The compound has a density of approximately 1.3 g/cm^3 and a refractive index of n 20D 1.59 .Applications De Recherche Scientifique
- 6-Chloro-N-cyclopropylnicotinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.64 .
- It’s typically stored at room temperature and has a predicted melting point of 133.04° C and a predicted boiling point of ~390.4° C at 760 mmHg .
- This compound is used for research purposes .
- Nicotinamide, an amide derivative of nicotinic acid, has been investigated for a variety of biological applications over the past 50 years . It’s also known as vitamin B3 and is a component of nicotinamide adenine dinucleotide (NAD) .
Safety And Hazards
6-chloro-N-cyclopropylnicotinamide is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331 , indicating that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
6-chloro-N-cyclopropylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOZHXVTCVGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429447 |
Source


|
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclopropylnicotinamide | |
CAS RN |
585544-22-5 |
Source


|
| Record name | 6-chloro-N-cyclopropylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

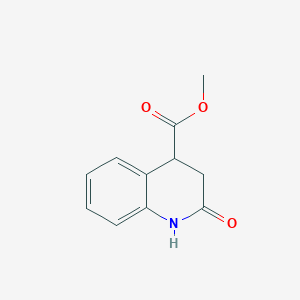
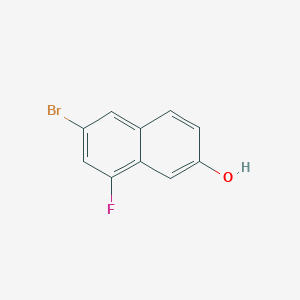

![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)

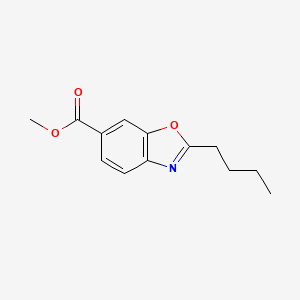
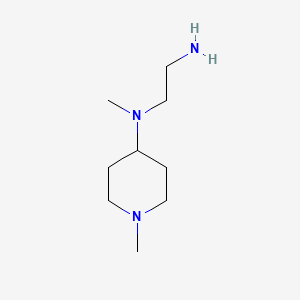
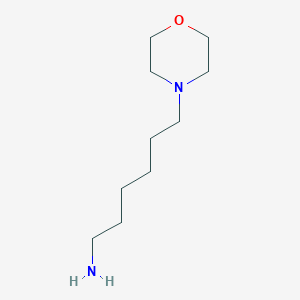
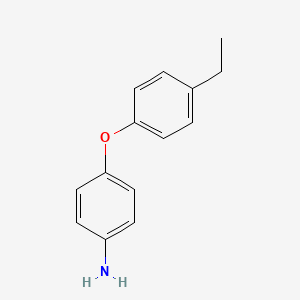
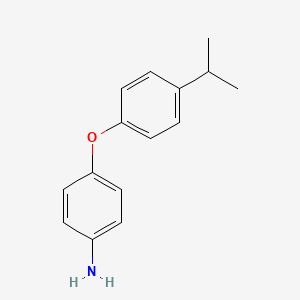
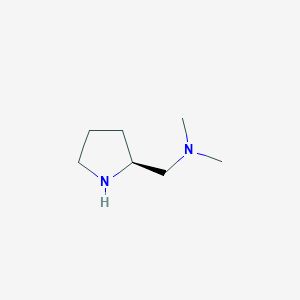
![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)

